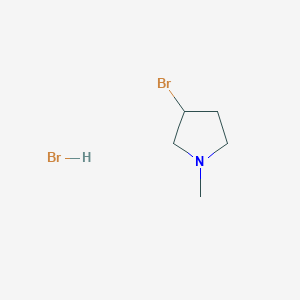
3-Bromo-1-methylpyrrolidine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-methylpyrrolidine hydrobromide is a chemical compound with the molecular formula C5H11Br2N. It is a brominated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methylpyrrolidine hydrobromide typically involves the bromination of 1-methylpyrrolidine. One common method is the reaction of 1-methylpyrrolidine with bromine in the presence of a solvent like carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
For large-scale industrial production, the synthesis may involve the use of more efficient and environmentally friendly methods. For example, the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) can increase the yield and selectivity of the bromination reaction .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methylpyrrolidine hydrobromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines, thiols, and alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolidines.
Elimination Reactions: Formation of alkenes.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-1-methylpyrrolidine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-1-methylpyrrolidine hydrobromide involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-methylpyrrolidine
- 3-Bromopyrrolidine hydrobromide
- 1-Boc-3-bromopyrrolidine
- 4-Bromopiperidine hydrobromide
Uniqueness
3-Bromo-1-methylpyrrolidine hydrobromide is unique due to its specific bromination pattern and the presence of a methyl group on the pyrrolidine ring. This structural feature imparts distinct reactivity and properties compared to other brominated pyrrolidines and piperidines .
Properties
CAS No. |
17402-92-5 |
|---|---|
Molecular Formula |
C5H11Br2N |
Molecular Weight |
244.96 g/mol |
IUPAC Name |
3-bromo-1-methylpyrrolidine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H |
InChI Key |
ZMWVSTHWVNFSKP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



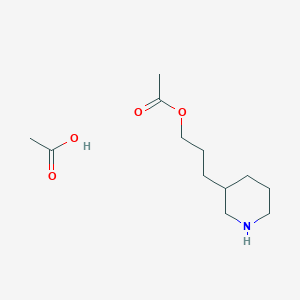
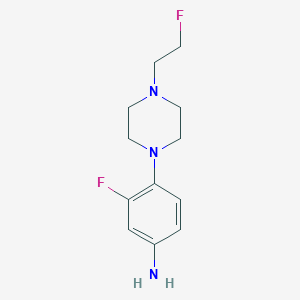

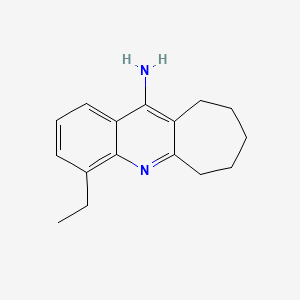
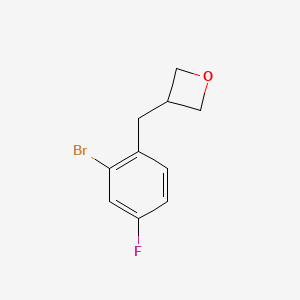
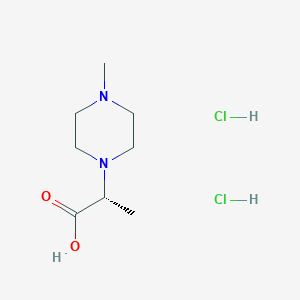

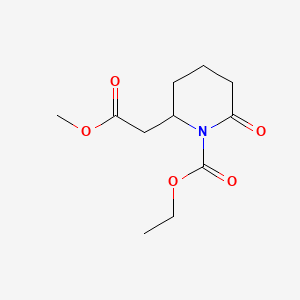
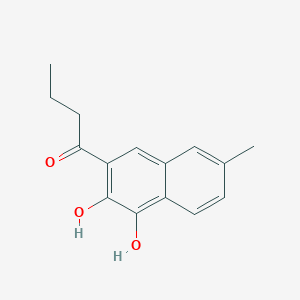
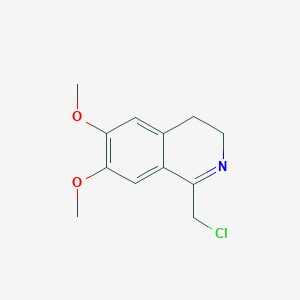

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)

